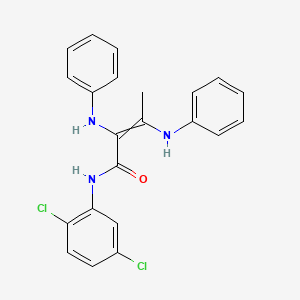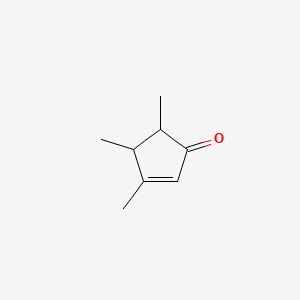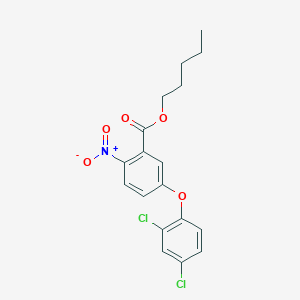
Pentyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate is a synthetic organic compound belonging to the family of phenoxy herbicides. It is known for its selective herbicidal properties, primarily used to control broad-leaved weeds in various agricultural settings. This compound is characterized by its complex molecular structure, which includes a pentyl ester group, a dichlorophenoxy moiety, and a nitrobenzoate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate typically involves multiple steps:
Preparation of 2,4-dichlorophenoxyacetic acid: This is achieved by reacting chloroacetic acid with sodium hydroxide, followed by the addition of phenol and subsequent chlorination using chlorine gas in the presence of iron phthalocyanine as a catalyst.
Nitration of benzoic acid: Benzoic acid is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 2-nitrobenzoic acid.
Esterification: The final step involves the esterification of 2-nitrobenzoic acid with pentanol in the presence of a strong acid catalyst like sulfuric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Pentyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,4-dichlorophenoxyacetic acid and 2-nitrobenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms in the dichlorophenoxy moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable solvent like ethanol.
Major Products
Hydrolysis: 2,4-dichlorophenoxyacetic acid and 2-nitrobenzoic acid.
Reduction: Pentyl 5-(2,4-dichlorophenoxy)-2-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pentyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate has several scientific research applications:
Chemistry: Used as a model compound to study ester hydrolysis and substitution reactions.
Biology: Investigated for its effects on plant growth and development, particularly in controlling broad-leaved weeds.
Medicine: Explored for its potential use in developing herbicidal formulations with minimal environmental impact.
Industry: Utilized in the formulation of herbicides for agricultural use, ensuring effective weed control in crops like wheat, corn, and rice.
Mechanism of Action
The herbicidal action of Pentyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate is primarily due to its ability to mimic natural plant hormones called auxins. It is absorbed by the plant and transported to the growing regions, where it disrupts normal cell division and growth processes. This leads to uncontrolled cell division, ultimately causing the death of the plant. The molecular targets include auxin receptors and pathways involved in cell division and elongation.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid: A widely used herbicide with similar herbicidal properties but lacks the nitrobenzoate group.
2,4-dichlorophenoxybutyric acid: Another phenoxy herbicide with a butyric acid moiety instead of a pentyl ester group.
2,4-dichlorophenoxypropanoic acid: Similar structure but with a propanoic acid moiety.
Uniqueness
Pentyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate is unique due to its combination of a pentyl ester group and a nitrobenzoate moiety, which enhances its herbicidal activity and selectivity. The presence of the nitro group also allows for additional chemical modifications, making it a versatile compound for various applications.
Properties
CAS No. |
57729-00-7 |
|---|---|
Molecular Formula |
C18H17Cl2NO5 |
Molecular Weight |
398.2 g/mol |
IUPAC Name |
pentyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate |
InChI |
InChI=1S/C18H17Cl2NO5/c1-2-3-4-9-25-18(22)14-11-13(6-7-16(14)21(23)24)26-17-8-5-12(19)10-15(17)20/h5-8,10-11H,2-4,9H2,1H3 |
InChI Key |
FURLEXVKGJUCFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Chloromethyl)-3-[(cyclopent-1-en-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B14631186.png)
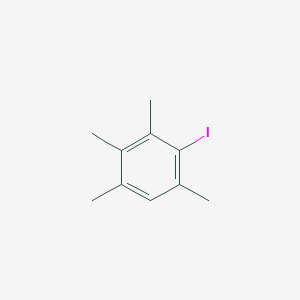
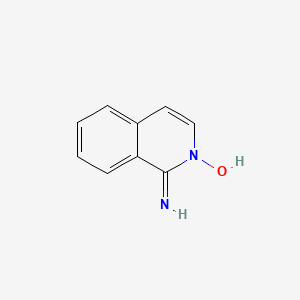

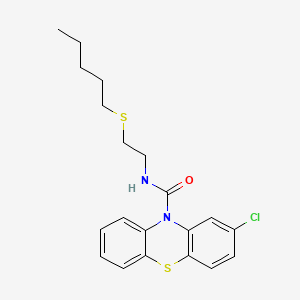


![1-[2-Hydroxy-3-(tetradecyloxy)propyl]pyridin-1-ium chloride](/img/structure/B14631234.png)
![Morpholine, 4-[[(phenylsulfonyl)methyl]sulfonyl]-](/img/structure/B14631241.png)



